molecular formula C9H4BrCsF4O3 B8087233 4-Bromophenoxytetrafluoropropionic acid Cs salt

4-Bromophenoxytetrafluoropropionic acid Cs salt

Cat. No.: B8087233
M. Wt: 448.93 g/mol
InChI Key: UUJOIEOFRHSDKS-UHFFFAOYSA-M
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Description

4-Bromophenoxytetrafluoropropionic acid Cs salt is a chemical compound that consists of a cesium cation and a 3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoate anion. This compound is of interest due to its unique chemical structure, which includes a bromophenoxy group and multiple fluorine atoms, potentially imparting unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenoxytetrafluoropropionic acid Cs salt typically involves the reaction of cesium hydroxide with 3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the cesium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated pH control systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenoxytetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the bromine atom.

    Hydrolysis: The ester bond in the propanoate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Hydrolysis: Acidic or basic aqueous solutions are used, often with heating.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the bromophenoxy group.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenoxytetrafluoropropionic acid Cs salt depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the bromophenoxy group may facilitate specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cesium;3-(4-chlorophenoxy)-2,2,3,3-tetrafluoropropanoate
  • Cesium;3-(4-methylphenoxy)-2,2,3,3-tetrafluoropropanoate
  • Cesium;3-(4-nitrophenoxy)-2,2,3,3-tetrafluoropropanoate

Uniqueness

4-Bromophenoxytetrafluoropropionic acid Cs salt is unique due to the presence of the bromine atom, which can impart distinct reactivity and interaction profiles compared to its analogs with different substituents on the phenoxy group. The multiple fluorine atoms also contribute to its unique chemical and physical properties, such as increased lipophilicity and stability.

Properties

IUPAC Name

cesium;3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O3.Cs/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16;/h1-4H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJOIEOFRHSDKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(=O)[O-])(F)F)(F)F)Br.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCsF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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